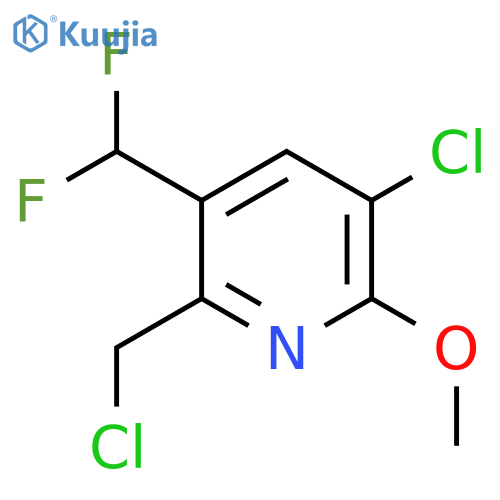Cas no 1805173-98-1 (5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine)

1805173-98-1 structure
商品名:5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine
CAS番号:1805173-98-1
MF:C8H7Cl2F2NO
メガワット:242.050087213516
CID:4867887
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine
-
- インチ: 1S/C8H7Cl2F2NO/c1-14-8-5(10)2-4(7(11)12)6(3-9)13-8/h2,7H,3H2,1H3
- InChIKey: FMVTWZOLWZVLOP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=C(CCl)C(C(F)F)=C1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052086-1g |
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine |
1805173-98-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
1805173-98-1 (5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine) 関連製品
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
